Cas no 873405-18-6 (4-(3-methyloxetan-3-yl)piperidine)

4-(3-メチルオキセタン-3-イル)ピペリジンは、複雑な有機合成中間体として重要な化合物です。分子内にオキセタン環とピペリジン環を有するユニークな構造が特徴で、医薬品開発や材料科学分野での応用が期待されています。特に、オキセタン環の立体障害とピペリジン環の塩基性を併せ持つため、生体適合性材料や創薬候補化合物の合成において優れた特性を示します。高い反応性と安定性を両立させた分子設計は、多様な誘導体合成への展開可能性を提供します。また、脂溶性と水溶性のバランスが良く、製剤化の観点でも有用です。

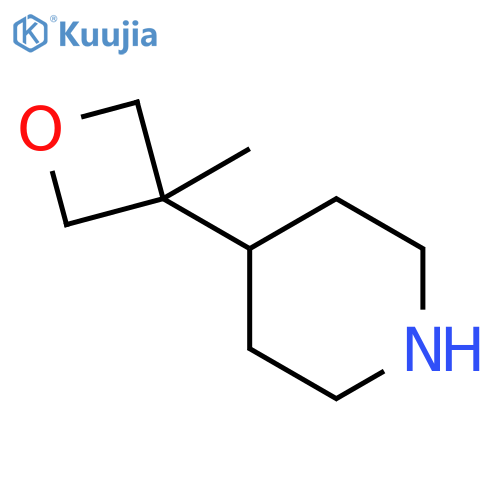

873405-18-6 structure

商品名:4-(3-methyloxetan-3-yl)piperidine

4-(3-methyloxetan-3-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Methyl-3-oxetanyl)piperidine

- 4-(3-METHYLOXETAN-3-YL)PIPERIDINE

- EN300-1844541

- 873405-18-6

- CS-0279399

- SB42499

- AKOS025296408

- 4-(3-methyloxetan-3-yl)piperidine

-

- MDL: N/A

- インチ: InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3

- InChIKey: QENYGWCEDFQCPN-UHFFFAOYSA-N

- ほほえんだ: CC1(C2CCNCC2)COC1

計算された属性

- せいみつぶんしりょう: 155.131

- どういたいしつりょう: 155.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 21.3A^2

4-(3-methyloxetan-3-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1844541-0.1g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1844541-1.0g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1844541-0.5g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1844541-5g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 5g |

$3894.0 | 2023-09-19 | ||

| Enamine | EN300-1844541-1g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1844541-5.0g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 5g |

$3770.0 | 2023-06-02 | ||

| Chemenu | CM284154-1g |

4-(3-Methyloxetan-3-yl)piperidine |

873405-18-6 | 95% | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-1844541-0.05g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1844541-10g |

4-(3-methyloxetan-3-yl)piperidine |

873405-18-6 | 10g |

$5774.0 | 2023-09-19 | ||

| Crysdot LLC | CD11039065-1g |

4-(3-Methyloxetan-3-yl)piperidine |

873405-18-6 | 95+% | 1g |

$2875 | 2024-07-18 |

4-(3-methyloxetan-3-yl)piperidine 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

873405-18-6 (4-(3-methyloxetan-3-yl)piperidine) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量